![molecular formula C20H16ClN3O2S B2576127 N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-88-5](/img/structure/B2576127.png)
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
The compound “N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, an imidazole ring, a carboxamide group, and a chloro-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and imidazole rings, which are five-membered rings containing nitrogen and sulfur atoms . The phenyl and methyl groups would provide additional complexity to the structure .Scientific Research Applications
- N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
- Some derivatives of this compound have been evaluated for their antitubercular activity. These investigations aim to identify novel agents against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). The compound’s structural features may contribute to its antimycobacterial effects .
- Certain analogs of this compound have demonstrated anti-inflammatory and analgesic activities. These effects could be valuable in managing pain and inflammation-related conditions .
- Crystallographic studies have revealed the crystal structures of this compound and its co-crystal with 3,5-dinitrobenzoic acid. The crystal packing involves classical hydrogen bonding, CH–O interactions, CH3-O interactions, and π···π stacking. Understanding these supramolecular interactions aids in designing new crystals with specific properties .
- The compound’s indole moiety suggests potential biological activity. Indole derivatives have been explored for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. Investigating the compound’s indole-based features could yield valuable insights .
- Although not directly related to the compound, fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing a thiadiazole heterocyclic ring have been synthesized and evaluated for anticancer activity. These compounds represent an interesting class of molecules with potential therapeutic applications .
Anticancer Properties
Antitubercular Activity
Anti-Inflammatory and Analgesic Properties
Crystallography and Supramolecular Chemistry
Indole Derivatives and Biological Potential
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanism of Action
Target of Action
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has been synthesized as part of a class of molecules known as thiazoles . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets to exert their effects . For example, some thiazoles have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazoles, in general, are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-18(19(25)22-15-10-14(21)8-9-17(15)26-2)27-20-23-16(11-24(12)20)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKINJHVCQNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide |
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